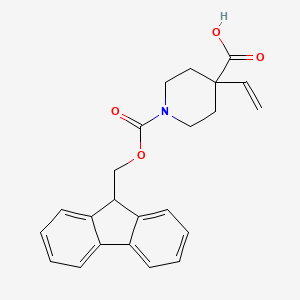

1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

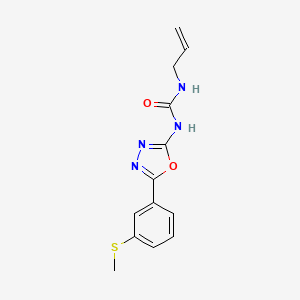

1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound has been studied extensively in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated in detail.

Aplicaciones Científicas De Investigación

Electrochemical Performance Enhancement in Lithium-Ion Batteries

The compound’s derivative, 4-fluorobenzyl cyanide (FBCN) , has been utilized to expedite interfacial kinetics in lithium-ion batteries (LIBs) . By constructing a bulky coordination structure with Li+, FBCN reduces the interfacial barrier, thus contributing to improved rate performance. This application is particularly significant in advancing the fast-charging capability, long-term stability, and safety levels of LIBs.

Pharmaceutical Synthesis

Imidazole derivatives, including the compound , are known for their broad range of chemical and biological properties . They serve as important synthons in drug development, with activities ranging from antibacterial to antitumor effects. The versatility of imidazole compounds makes them valuable in synthesizing a variety of pharmacological agents.

Coordination Chemistry Engineering

The steric hindrance and weak Lewis basic center of related compounds like FBCN are designed to promote Coulombic attraction (Li+–anions), which is beneficial in coordination chemistry engineering . This approach is crucial for enhancing electrochemical kinetics in energy storage devices.

Antimicrobial Activity

Imidazole derivatives synthesized from the compound have shown promising antimicrobial activity against various bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis . This application is critical in the development of new antimicrobial agents to combat drug-resistant strains.

Solvation Chemistry for Energy Storage

The compound’s derivatives are used to tune the Li+ solvation structure, bridging the bulk electrolyte and interfacial chemistry . This tuning is pivotal for promoting electrochemical kinetics in energy storage systems, particularly in LIBs.

Chemical Research and Development

As a part of the broader family of imidazole derivatives, this compound is likely involved in various chemical R&D processes . Its structural flexibility and reactivity make it a candidate for developing novel materials and chemical processes.

Propiedades

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-2-[(4-fluorophenyl)methylsulfanyl]-5-phenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3N2OS/c24-18-8-6-16(7-9-18)15-30-23-27-14-21(17-4-2-1-3-5-17)28(23)19-10-12-20(13-11-19)29-22(25)26/h1-14,22H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKPNPGZWYTFLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558193.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2558196.png)

![diethyl 2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2558202.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2558207.png)

![Ethyl 5-(adamantane-1-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2558208.png)

![(2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B2558211.png)

![(Z)-8-(4-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2558214.png)